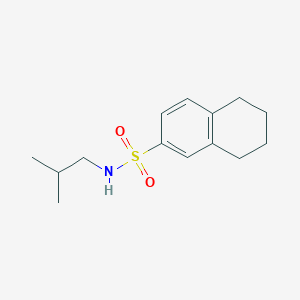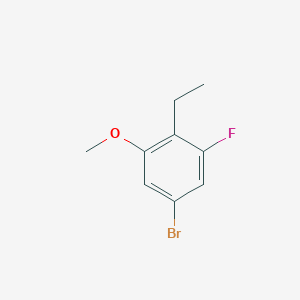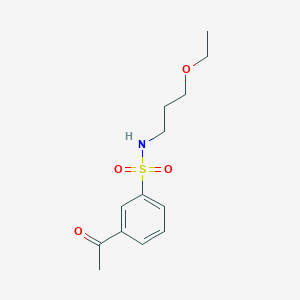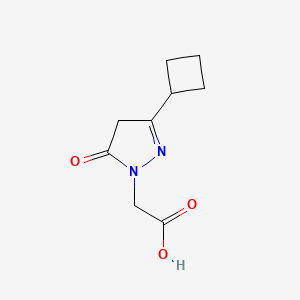
1-Benzyl-6-fluoro-6-methyl-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-6-fluoro-6-methyl-1,4-diazepane is a chemical compound that belongs to the diazepane family. It is also known as DMXB-A or 2-(6-chloro-2-benzothiazolyl)-6-(1-fluoroethyl)-4H-imidazo[2,1-i][1,4]diazepine. This compound has been extensively studied for its potential application in the field of neuroscience.
Wirkmechanismus
1-Benzyl-6-fluoro-6-methyl-1,4-diazepane acts as a selective α7 nicotinic acetylcholine receptor agonist. It binds to the receptor and activates it, resulting in the influx of calcium ions into the cell. This influx of calcium ions activates various downstream signaling pathways, which are involved in the regulation of neurotransmitter release, synaptic plasticity, and neuronal survival.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to enhance cognitive function, improve memory, and reduce inflammation in the brain. It has also been shown to have neuroprotective effects and promote neuronal survival.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1-Benzyl-6-fluoro-6-methyl-1,4-diazepane in lab experiments is its selectivity for the α7 nicotinic acetylcholine receptor. This allows for the specific modulation of this receptor, without affecting other receptors in the brain. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental paradigms.
Zukünftige Richtungen
There are several future directions for research on 1-Benzyl-6-fluoro-6-methyl-1,4-diazepane. One direction is to investigate its potential therapeutic application in the treatment of neurological disorders such as Alzheimer's disease, schizophrenia, and autism. Another direction is to develop more potent and selective α7 nicotinic acetylcholine receptor agonists based on the structure of this compound. Additionally, further studies are needed to elucidate the downstream signaling pathways activated by this compound and their role in its biochemical and physiological effects.
Synthesemethoden
The synthesis of 1-Benzyl-6-fluoro-6-methyl-1,4-diazepane involves the reaction of 2-(6-chloro-2-benzothiazolyl)acetonitrile and 1-fluoroethylamine hydrochloride in the presence of sodium hydride. This reaction results in the formation of this compound as a white solid with a yield of 55-60%.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-6-fluoro-6-methyl-1,4-diazepane has been extensively studied for its potential application in the field of neuroscience. It acts as a selective α7 nicotinic acetylcholine receptor agonist, which is a type of ligand-gated ion channel that is widely distributed in the central nervous system. The α7 nicotinic acetylcholine receptor has been implicated in various neurological disorders such as Alzheimer's disease, schizophrenia, and autism. Therefore, the development of selective α7 nicotinic acetylcholine receptor agonists has been a major focus of research in the field of neuroscience.
Eigenschaften
IUPAC Name |
1-benzyl-6-fluoro-6-methyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2/c1-13(14)10-15-7-8-16(11-13)9-12-5-3-2-4-6-12/h2-6,15H,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJLVYPITDNVHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCN(C1)CC2=CC=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(3-chlorophenyl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B7628575.png)


![2-[4-(3-Bromophenyl)sulfonylpiperazin-1-yl]pyrimidine](/img/structure/B7628593.png)


![6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-3'-one](/img/structure/B7628603.png)



![N'-(4-ethoxyphenyl)sulfonyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbohydrazide](/img/structure/B7628653.png)
